3-Desfluoro,-4-Fluoro-Safinamide Mesylate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
202825-43-2 |
|---|---|
Molecular Formula |
C17H19FN2O2 |
Molecular Weight |
302.34 g/mol |
IUPAC Name |
(2S)-2-[[4-[(4-fluorophenyl)methoxy]phenyl]methylamino]propanamide |
InChI |
InChI=1S/C17H19FN2O2/c1-12(17(19)21)20-10-13-4-8-16(9-5-13)22-11-14-2-6-15(18)7-3-14/h2-9,12,20H,10-11H2,1H3,(H2,19,21)/t12-/m0/s1 |
InChI Key |
KAWCXZXQTSSDOQ-LBPRGKRZSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N)NCC1=CC=C(C=C1)OCC2=CC=C(C=C2)F |
Canonical SMILES |
CC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC=C(C=C2)F |
Origin of Product |
United States |
Analytical Methodologies for Quantification and Impurity Profiling of 3 Desfluoro, 4 Fluoro Safinamide Mesylate
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of 3-Desfluoro,-4-Fluoro-Safinamide Mesylate. Its versatility, when coupled with various detection methods, allows for comprehensive qualitative and quantitative assessment. Several studies have established HPLC methods for the analysis of the parent compound, Safinamide (B1662184), and its process-related impurities and degradation products, which are directly applicable to its fluoro-derivatives. oup.comresearchgate.net
Reversed-Phase HPLC for Chromatographic Separation and Purity Assessment
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely employed method for the separation and purity evaluation of Safinamide and its related substances, including the this compound. sigmaaldrich.com These methods are designed to be stability-indicating, meaning they can resolve the active pharmaceutical ingredient (API) from its degradation products and process-related impurities. oup.comoup.com
The separation is typically achieved on C8 or C18 stationary phases. sigmaaldrich.comscitcentral.com A common approach involves using a gradient elution with a mobile phase consisting of an aqueous component (often a buffer or water with an acid modifier like formic or trifluoroacetic acid) and an organic modifier, most frequently acetonitrile (B52724) or methanol. oup.comsigmaaldrich.com UV detection is commonly set at the maximum absorption wavelength of Safinamide, which is around 226 nm. scitcentral.comijfans.orgnih.gov The methods are validated according to International Council for Harmonisation (ICH) guidelines to ensure they are precise, linear, accurate, sensitive, and robust. oup.comscitcentral.comnih.gov
For instance, one method successfully resolved Safinamide from four process-related impurities and five degradation products using an Inertsil ODS-3 column with a gradient mobile phase of 0.1% formic acid in water (pH 5.0) and acetonitrile. oup.comoup.com Another method utilized an Ascentis® Express C8 column to resolve Safinamide Mesylate and its defluoro-derivative in a 20-minute run. sigmaaldrich.comsigmaaldrich.com
| Parameter | Method 1 oup.comoup.com | Method 2 sigmaaldrich.comsigmaaldrich.com | Method 3 scitcentral.com | Method 4 africanjournalofbiomedicalresearch.com |
|---|---|---|---|---|
| Column | Inertsil ODS-3 (250 x 4.6 mm, 5 µm) | Ascentis® Express C8 (150 x 4.6 mm, 5 µm) | Kromasil C18 (250 mm X 4.6 mm, 5µm) | C18 column (250mm x 4.6 mm, 5µm) |
| Mobile Phase | A: 0.1% Formic acid in water (pH 5.0) B: Acetonitrile (Gradient) | A: 0.1% Trifluoroacetic acid in water B: Acetonitrile (Gradient) | A: Methanol B: Buffer (70:30 v/v) | A: Ethyl nitrile B: Monobasic potassium phosphate (B84403) buffer (pH 5) (25:75 v/v) |
| Flow Rate | Not Specified | Not Specified | 1.0 mL/min | 0.6 ml/min |
| Detection (UV) | Not Specified | Not Specified | 226 nm | 226 nm |
| Retention Time | Not Specified | < 20 min | 2.57 min | Not Specified |
| Linearity Range | Not Specified | Not Specified | 1.01-15.14 µg/mL | 2-10 µg/ml |
Chiral HPLC for Enantiomeric Purity Determination
Since the therapeutic activity of many pharmaceutical compounds is specific to one enantiomer, determining the enantiomeric purity is critical. Safinamide is a chiral molecule, and methods have been developed to separate its (S)-enantiomer from the undesired (R)-enantiomer. daneshyari.comnih.gov
A validated enantioselective RP-HPLC method uses a cellulose-based chiral stationary phase, such as the Chiralcel OD-RH column. daneshyari.comnih.gov The mobile phase composition, particularly the pH of the aqueous buffer, is a key factor in achieving optimal separation and resolution between the enantiomers. daneshyari.comnih.gov One successful method employed a mobile phase of 300mM sodium di-hydrogen phosphate buffer (pH 3.0), methanol, and acetonitrile (65:25:10, v/v/v), achieving a resolution of not less than 3.0. nih.gov Such methods are validated for sensitivity, with the limit of detection (LOD) and limit of quantification (LOQ) for the (R)-enantiomer reported to be as low as 15 ng/mL and 50 ng/mL, respectively. daneshyari.comnih.gov
| Parameter | Condition |
|---|---|
| Column | Chiralcel OD-RH (150 mm × 4.6 mm, 5 µm) |
| Mobile Phase | 300mM Sodium di-hydrogen phosphate buffer (pH 3.0) : Methanol : Acetonitrile (65:25:10, v/v/v) |
| Resolution | ≥ 3.0 between enantiomers |
| LOD of (R)-enantiomer | 15 ng/mL |
| LOQ of (R)-enantiomer | 50 ng/mL |
| Recovery of (R)-enantiomer | 94.2% to 103.7% |
Diode Array Detection (DAD) for Spectroscopic Profiling and Identity Confirmation
Diode Array Detection (DAD), also known as Photo Diode Array (PDA) detection, enhances the capability of HPLC by providing UV-Vis spectra for each point in the chromatogram. mdpi.commdpi.com This is particularly useful for impurity profiling, as it allows for the assessment of peak purity and can help in the tentative identification of unknown impurities by comparing their spectra with that of the main compound or reference standards. sigmaaldrich.comsigmaaldrich.com
In the analysis of Safinamide and its derivatives, an HPLC-DAD system can simultaneously monitor multiple wavelengths and record the full spectrum for each peak. sigmaaldrich.comsigmaaldrich.com This helps to confirm that a chromatographic peak corresponds to a single compound and is not co-eluted with an impurity. The ability to rapidly optimize sensitivity and spectral resolution by adjusting the programmable slit width is a key advantage of modern DAD systems. youtube.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive Quantification and Identification in Complex Matrices
For highly sensitive and selective quantification, especially in complex biological matrices like plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govmdpi.com This technique combines the separation power of LC with the mass analysis capabilities of MS/MS, providing excellent specificity and low detection limits. nih.govyoutube.com
Methods have been developed for quantifying Safinamide in rat and human plasma. nih.govmdpi.comnih.gov These assays typically involve a simple sample preparation step, such as protein precipitation with acetonitrile, followed by analysis on a UPLC-MS/MS system. nih.govresearchgate.net Electrospray ionization (ESI) in the positive ion mode is commonly used, and quantification is performed using Multiple Reaction Monitoring (MRM), which enhances selectivity by monitoring a specific precursor-to-product ion transition. nih.govresearchgate.net These methods are capable of achieving very low limits of quantification (LLOQ), often around 0.1 to 1.0 ng/mL, making them suitable for pharmacokinetic studies. nih.govmdpi.com LC-MS/MS is also crucial for identifying and quantifying trace-level genotoxic impurities, such as N-Nitroso Safinamide, with LODs in the parts-per-million (ppm) range. rjptonline.org
| Parameter | Method 1 nih.govresearchgate.net | Method 2 mdpi.com | Method 3 (Impurity) rjptonline.org |
|---|---|---|---|
| System | UPLC-MS/MS | UPLC-MS/MS | LC-MS/MS |
| Matrix | Rat Plasma | Human Plasma | Safinamide Mesylate (API) |
| Sample Prep | Protein Precipitation (Acetonitrile) | Not Specified | Not Specified |
| Ionization | ESI Positive | ESI Positive | AJS ESI |
| Detection Mode | MRM | MRM | MRM |
| MRM Transition | m/z 303.3 → 215.0 | Not Specified | Not Specified (for N-Nitroso Safinamide) |
| Linearity Range | 1.0–2000 ng/mL | 0.1–1000 ng/mL | Not Specified |
| LLOQ | 1.0 ng/mL | 0.1 ng/mL | 0.01797 ppm (for N-Nitroso Safinamide) |
Spectrophotometric and Spectrofluorimetric Methods for Quantitative Analysis
Spectroscopic methods offer simpler and more rapid alternatives to chromatography for the quantitative analysis of bulk drug substances and pharmaceutical formulations.
UV-Visible spectrophotometric methods have been developed for the estimation of Safinamide Mesylate. ijfans.orgijfans.org These methods are based on the measurement of absorbance in a suitable solvent, like methanol, where Safinamide exhibits maximum absorption (λmax) at approximately 226 nm. ijfans.orgijfans.org The methods are validated for linearity, adhering to Beer-Lambert's law over a specific concentration range (e.g., 4-24 μg/mL). ijfans.orgijfans.org Different approaches, such as zero-order, first-order derivative, and area under the curve (AUC) spectroscopy, have been successfully applied to enhance specificity and accuracy. ijfans.orgnih.gov
For even higher sensitivity, spectrofluorimetric methods can be utilized. bohrium.com A method has been reported that measures the native fluorescence of Safinamide Mesylate in methanol, with optimal excitation and emission wavelengths at 226 nm and 299 nm, respectively. bohrium.com The sensitivity of this technique can be further enhanced by using micellar media, such as sodium dodecyl sulfate (B86663) (SDS), which can increase the fluorescence intensity. researchgate.netnih.gov These spectrofluorimetric methods demonstrate excellent sensitivity, with detection limits reaching the nanogram per milliliter level (e.g., LOD of 1.91 ng/mL), and have been successfully applied to quantify the drug in pharmaceutical formulations and spiked human plasma. researchgate.netnih.govresearchgate.net
| Method Type | Parameter | Value | Reference |
|---|---|---|---|
| UV-Spectrophotometry | Solvent | Methanol | ijfans.orgijfans.org |
| λmax | 226 nm | ijfans.orgijfans.org | |
| Linearity Range | 4 - 24 µg/mL | ijfans.orgijfans.org | |
| Spectrofluorimetry | Solvent | Methanol | bohrium.com |
| Excitation λ | 226 nm | bohrium.comresearchgate.netnih.gov | |
| Emission λ | 299 nm (native), 296 nm (micellar) | bohrium.comresearchgate.netnih.gov | |
| Linearity Range | 10.0–1000.0 ng/mL (micellar) | researchgate.netnih.govresearchgate.net |
Development and Validation of Robust Analytical Procedures for Analogue Characterization
The development and validation of robust analytical procedures are paramount for the accurate characterization and quantification of safinamide analogues, including this compound. These methods are essential for ensuring the quality and purity of the active pharmaceutical ingredient (API) by identifying and controlling related substances. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the predominant techniques employed for this purpose, offering high resolution, sensitivity, and specificity.
A key analogue, the "safinamide defluor-derivative," which corresponds to 3-Desfluoro,-4-Fluoro-Safinamide, has been the subject of specific analytical method development. sigmaaldrich.com Method validation is performed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure that the analytical procedure is fit for its intended purpose. nih.govresearchgate.net This includes assessing parameters such as specificity, linearity, precision, accuracy, and robustness. nih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC) for Analogue Quantification
A prevalent method for the analysis of safinamide and its analogues involves reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with a diode array detector (DAD). sigmaaldrich.com A specific and accurate method has been developed for the purity analysis of a family of safinamide compounds, including the active pharmaceutical ingredient and its corresponding impurities like the defluor-derivative. sigmaaldrich.com
This method can effectively resolve safinamide mesylate, safinamide free acid, and the safinamide defluor-derivative within a 20-minute runtime. sigmaaldrich.com The chromatographic separation is typically achieved on a C8 or C18 column. sigmaaldrich.comresearchgate.net For instance, an Ascentis® Express C8 column (150 x 4.6 mm, 5 µm) has been successfully utilized. sigmaaldrich.com The mobile phase often consists of a gradient mixture of an aqueous component, such as water with 0.1% trifluoroacetic acid, and an organic modifier like acetonitrile. sigmaaldrich.com
The following table outlines the typical chromatographic conditions for the analysis of the safinamide defluor-derivative:
| Parameter | Condition |
| Column | Ascentis® Express C8, 150 x 4.6 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% trifluoroacetic acidB: Acetonitrile |
| Gradient | Time (min) |
| 0-5 | |
| 5-8 | |
| 8-10 | |
| 10-15 | |
| 15-17 | |
| 17-18 | |
| 18-20 | |
| Flow Rate | 1.50 mL/min |
| Column Temperature | 45°C |
| Detection | Diode Array Detector (DAD) |
| Table 1: HPLC Method Parameters for Safinamide Analogue Analysis. sigmaaldrich.com |
Validation of such methods demonstrates good resolution, selectivity, reproducibility, and sensitivity. sigmaaldrich.com Linearity is a critical validation parameter, and calibration curves are generated to establish the relationship between the concentration of the analyte and the detector response. For the safinamide defluor-derivative, a linear relationship is typically observed over a specified concentration range. sigmaaldrich.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Impurity Profiling
For the identification and characterization of impurities, especially at trace levels, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool. mdpi.comnih.gov This technique provides high sensitivity and structural information, which is crucial for the definitive identification of unknown impurities. mdpi.com While specific LC-MS/MS studies focusing solely on this compound are not extensively detailed in publicly available literature, the methodologies developed for safinamide and its other impurities provide a strong framework.
LC-MS/MS methods for safinamide analysis often utilize an electrospray ionization (ESI) source in positive ion mode. nih.gov The analytes are quantified using multiple reaction monitoring (MRM), which enhances specificity and sensitivity. nih.gov
The validation of these methods for safinamide has demonstrated excellent linearity over concentration ranges as low as 1.0–2000 ng/mL, with a lower limit of quantitation (LLOQ) of 1.0 ng/mL. nih.gov The precision and accuracy of these methods are typically found to be well within the acceptable limits defined by regulatory guidelines. nih.gov
The following table summarizes key validation parameters from a representative LC-MS/MS method for safinamide, which would be applicable for the characterization of its analogues:
| Validation Parameter | Result |
| Linearity Range | 1.0–2000 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 1.0 ng/mL |
| Intra- and Inter-day Precision (%RSD) | < 7.63% |
| Average Recovery | 92.98%–100.29% |
| Table 2: Representative LC-MS/MS Method Validation Parameters. nih.gov |
In Vitro and Preclinical Pharmacokinetic and Metabolic Characterization of Safinamide Analogues
Absorption and Distribution Studies in Preclinical Models
Specific studies on the absorption and distribution of 3-Desfluoro,-4-Fluoro-Safinamide Mesylate in preclinical models have not been identified in the available scientific literature.
As a reference, the parent compound, safinamide (B1662184), is rapidly absorbed after oral administration, reaching maximum plasma concentrations in 2 to 4 hours under fasting conditions. nih.gov It has a high absolute bioavailability of 95%, indicating that first-pass metabolism is negligible. nih.govfda.gov Safinamide also shows extensive extravascular distribution, with a large volume of distribution of 165 L. nih.govnih.gov Plasma protein binding for safinamide is reported to be between 88% and 89%. nih.gov
Biotransformation Pathways and Metabolite Identification of Safinamide and its Analogues
Direct research identifying the specific biotransformation pathways and metabolites of this compound is not available. The metabolism of its parent compound, safinamide, is well-characterized and proceeds through three main pathways. nih.govnih.govresearchgate.net
The primary metabolic pathway for safinamide involves the hydrolytic oxidation of the amide group, which is mediated by unidentified amidases, to form safinamide acid. drugbank.comwjpsonline.com This is a major metabolic step. drugbank.com
Safinamide undergoes oxidative metabolism, including the cleavage of the ether bond to produce O-debenzylated safinamide and the oxidation of safinamide or its acid metabolite to an N-dealkylated acid. nih.govnih.gov The dealkylation reactions are primarily mediated by cytochrome P450 enzymes, with CYP3A4 being specifically implicated. drugbank.comwjpsonline.com Monohydroxy safinamide has also been identified as a urinary metabolite. nih.gov None of the metabolites of safinamide are considered pharmacologically active. nih.govnih.gov
Following oxidative metabolism, the resulting N-dealkylated amine is further oxidized to a carboxylic acid, which then undergoes glucuronidation. drugbank.comwjpsonline.com The β-glucuronide of the N-dealkylated acid is a known urinary metabolite of safinamide. nih.gov A glycine (B1666218) conjugate of the N-dealkylated acid has also been tentatively identified as a minor urinary metabolite. nih.gov
In Vitro Metabolism Studies Using Liver Microsomes and Hepatocytes for Enzyme Identification
There are no specific in vitro studies using liver microsomes or hepatocytes to identify the enzymes responsible for the metabolism of this compound.
For safinamide, in vitro studies would be instrumental in confirming the roles of various amidases and CYP450 isoforms, such as CYP3A4, in its biotransformation. drugbank.comwjpsonline.com Such studies typically involve incubating the compound with liver microsomes or hepatocytes and analyzing the formation of metabolites. researchgate.netdls.com
Excretion Pathways in Preclinical Animal Models
Data on the excretion pathways of this compound in preclinical animal models could not be found.
For the parent compound, safinamide, excretion is primarily through the kidneys, with about 76% of the administered dose being eliminated in the urine. drugbank.comnih.gov Fecal excretion is a minor route, accounting for approximately 1.5% of the dose. drugbank.com The terminal half-life of unchanged safinamide is about 22 hours, while its metabolites have a longer half-life of around 80 hours. nih.gov
Mechanistic and Pharmacodynamic Investigations of 3 Desfluoro, 4 Fluoro Safinamide Mesylate at the Molecular and Cellular Level
Assessment of Monoamine Oxidase B (MAO-B) Inhibitory Activity
Safinamide (B1662184) is well-characterized as a potent inhibitor of monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of dopamine (B1211576) in the brain. nih.govuniroma1.it This inhibition leads to increased dopaminergic activity, which is a key mechanism in its therapeutic application. acs.org Studies on various analogues of safinamide have demonstrated that substitutions on the benzyl (B1604629) ring can significantly influence MAO-B inhibitory potency and selectivity. nih.gov For instance, research on a library of safinamide analogues showed that meta-halogen-substituted derivatives were potent MAO-B inhibitors. nih.gov
However, specific IC50 values and detailed enzymatic studies for 3-Desfluoro,-4-Fluoro-Safinamide Mesylate are not available in the reviewed scientific literature.
Reversibility and Selectivity of MAO-B Inhibition
Safinamide is distinguished as a reversible inhibitor of MAO-B. nih.govacs.org This reversibility means that the compound does not form a permanent covalent bond with the enzyme, and its inhibitory effect can be reversed. acs.org Full recovery of MAO-B activity has been observed within 24 hours after a single administration of safinamide in preclinical models. nih.gov This contrasts with irreversible MAO-B inhibitors like selegiline (B1681611) and rasagiline. acs.org
Safinamide also exhibits high selectivity for MAO-B over MAO-A. nih.gov This selectivity is a critical feature, as the inhibition of MAO-A can be associated with a higher risk of certain side effects. Studies have shown that safinamide is significantly more selective for MAO-B. uniroma1.it
Specific data on the reversibility and selectivity of MAO-B inhibition by this compound have not been reported in the available literature.
Comparative Enzymatic Kinetics with Safinamide and Other MAO-B Inhibitors
The enzymatic kinetics of safinamide have been a subject of detailed investigation. For instance, (S)-3-chlorobenzyloxyalaninamide, an analog of safinamide, was found to be a more potent MAO-B inhibitor than safinamide itself, with an IC50 of 33 nM compared to 98 nM for safinamide. However, this increased potency was associated with lower MAO-B selectivity. Another analog, (R)-21, a tetrahydroisoquinoline derivative, displayed an even higher MAO-B inhibitory potency with an IC50 of 17 nM.
A comparative analysis of the enzymatic kinetics of this compound with safinamide or other MAO-B inhibitors could not be performed due to the absence of published data for this specific compound.
Table 1: Comparative MAO-B Inhibitory Potency of Safinamide and its Analogs
| Compound | MAO-B IC50 (nM) | MAO-A IC50 (nM) | Selectivity Index (SI = IC50 MAO-A / IC50 MAO-B) |
| Safinamide | 98 | 580,000 | 5918 |
| (S)-3-Chlorobenzyloxyalaninamide (Analog 8) | 33 | 114,000 | 3455 |
| (S)-3-Chlorobenzyloxyserinamide (Analog 13) | 43 | 84,600 | 1967 |
| (R)-Tetrahydroisoquinoline Analog (Analog 21) | 17 | 50,000 | 2941 |
| This compound | Data not available | Data not available | Data not available |
| Source: Data derived from a study on safinamide analogues. nih.gov |
Modulation of Neurotransmitter Systems
Beyond its effects on MAO-B, safinamide possesses additional non-dopaminergic mechanisms of action, including the modulation of neurotransmitter systems. acs.org
Regulation of Glutamate (B1630785) Release in Synaptosomes or Brain Slice Preparations
Safinamide has been shown to modulate the stimulated release of glutamate. nih.gov This effect is thought to be mediated through the blockade of voltage-gated sodium channels. In vitro studies using rat cortical neurons have demonstrated that safinamide inhibits sodium channels with a greater affinity for the depolarized state (IC50 = 8 µM) compared to the resting state (IC50 = 262 µM). This use-dependent inhibition suggests that safinamide may preferentially act in conditions of neuronal hyperexcitability.
In vivo microdialysis studies in rats have confirmed that safinamide can inhibit veratridine-induced glutamate release in various brain regions, including the hippocampus and basal ganglia. nih.gov This modulation of glutamatergic neurotransmission is a key feature that distinguishes safinamide from other MAO-B inhibitors. acs.org
Specific studies on the regulation of glutamate release by this compound in synaptosomes or brain slice preparations have not been identified in the scientific literature.
Investigation of Dopamine Reuptake Inhibition and Serotonin (B10506) Reuptake Inhibition
Research has indicated that safinamide can inhibit the reuptake of both dopamine and serotonin, although this action is generally considered to be less potent than its MAO-B inhibition. In rat brain synaptosomes, safinamide was found to diminish the uptake of [3H]dopamine with an IC50 of 12 µM and [3H]serotonin with an IC50 of 21 µM.
There is no available data from the reviewed literature regarding the effects of this compound on dopamine and serotonin reuptake.
Preclinical Pharmacological Evaluation of 3 Desfluoro, 4 Fluoro Safinamide Mesylate in Relevant Disease Models
In Vivo Investigations of Neuroprotective and Neurorestorative Effects
Data from studies investigating the potential of 3-Desfluoro,-4-Fluoro-Safinamide Mesylate to protect against dopaminergic neuron loss and associated motor deficits in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced models of Parkinson's disease in rodents or non-human primates would be presented here. This would include quantitative analysis of neuronal survival in the substantia nigra and dopamine (B1211576) levels in the striatum.
This section would detail findings from studies assessing the neuroprotective efficacy of this compound in models of acute neuronal injury. For instance, its ability to reduce hippocampal damage induced by the excitotoxin kainic acid or to limit neuronal death following transient global ischemia in gerbils would be described.
Evaluation of Anticonvulsant Activity in Animal Models
Here, the anticonvulsant profile of this compound would be summarized. This would involve data from various animal models of epilepsy, such as the maximal electroshock seizure (MES) test and the pentylenetetrazole (PTZ)-induced seizure model, to determine its efficacy against different seizure types.
Behavioral Studies in Animal Models of Neurological Disorders to Assess Motor and Non-Motor Symptoms
This subsection would focus on the effects of this compound on behavioral outcomes in animal models of neurological disorders. This could include its impact on motor coordination and activity in models of Parkinson's disease, or its effects on cognitive and affective behaviors relevant to non-motor symptoms.
Comparative Efficacy and Potency with Safinamide (B1662184) in Preclinical Settings
A comparative analysis of the preclinical efficacy and potency of this compound and its parent compound, safinamide, would be presented in this section. This would involve a direct comparison of their performance in the aforementioned models of neurodegeneration, ischemia, and seizures, as well as behavioral assays. Data tables would be utilized to illustrate these comparisons.
Structure Activity Relationship Sar Studies for Fluorinated Safinamide Analogues
Impact of Fluorine Position and Substitution on MAO-B Inhibitory Potency and Selectivity
The position of the fluorine atom on the benzyloxy moiety of safinamide (B1662184) analogues is a critical determinant of their inhibitory potency and selectivity for MAO-B. Safinamide itself, (S)-N²-{4-[(3-fluorobenzyl)oxy]benzyl}alaninamide, features a fluorine atom at the meta-position (position 3) of the benzyl (B1604629) ring. nih.gov SAR studies and docking simulations have revealed that substituents in this meta-position engage in favorable hydrophobic interactions within the enzyme's binding site. nih.govresearchgate.net
Conversely, the introduction of substituents at the para-position (position 4) of the benzyloxy group has been shown to produce strong negative steric effects. nih.govresearchgate.net This suggests that an analogue such as 3-Desfluoro,-4-Fluoro-Safinamide Mesylate, where the fluorine atom is moved from the meta- to the para-position, would likely exhibit a reduced MAO-B inhibitory potency compared to safinamide due to this unfavorable steric hindrance.
Research into other substitutions on the benzyl ring further illuminates these principles. For instance, replacing the 3-fluoro substituent of safinamide with a 3-chloro group resulted in (S)-3-Chlorobenzyloxyalaninamide, a more potent MAO-B inhibitor (IC₅₀ = 33 nM) than safinamide (IC₅₀ = 98 nM). nih.gov However, this increased potency came at the cost of lower selectivity against MAO-A. nih.gov This highlights the delicate balance between potency and selectivity that is governed by the nature and position of the substituent.
The following table presents the MAO-B inhibitory potency and selectivity for safinamide and a selection of its analogues, illustrating the impact of structural modifications.
| Compound Name | Modification from Safinamide | MAO-B IC₅₀ (nM) | Selectivity Index (SI vs MAO-A) |
| Safinamide | Reference (3-Fluoro) | 98 | 5918 |
| (S)-3-Chlorobenzyloxyalaninamide | 3-Cl instead of 3-F | 33 | 3455 |
| (S)-3-chlorobenzyloxyserinamide | 3-Cl and Serine instead of Alanine (B10760859) | 43 | 1967 |
| (R)-Tetrahydroisoquinoline analogue | Rigidified structure | 17 | 2941 |
| This table was generated based on data from scientific studies. nih.gov |
Rational Design and Synthesis of Next-Generation Safinamide Analogues based on SAR Findings
Findings from SAR studies provide a rational basis for the design and synthesis of new, potentially improved safinamide analogues. The key takeaways—that meta-substituents on the benzyloxy ring are favorable while para-substituents introduce negative steric effects—are fundamental principles guiding this process. nih.govresearchgate.net
A clear example of rational design is a structural optimization strategy that led to a series of thirty-six new safinamide-derived analogues. nih.gov In this research, modifications were made to the α-aminoamide portion of the molecule while maintaining the core benzyloxybenzylamine structure. This led to the discovery of several compounds with significantly improved MAO-B inhibition. nih.gov For example, three derivatives featuring a 2-pyrazinyl carboxamide moiety displayed single-digit nanomolar IC₅₀ values (9.7, 5.1, and 3.9 nM), a substantial increase in potency over safinamide (IC₅₀ = 98 nM). nih.gov The most potent of these, compound 4bf, also demonstrated an exceptional selectivity index of over 25,641, a 29-fold increase compared to safinamide. nih.gov Such work demonstrates how SAR findings can be successfully leveraged to rationally design next-generation inhibitors with superior potency and selectivity. nih.gov The development of new synthetic methods, including solid-phase synthesis, has been crucial in enabling the creation of diverse libraries of analogues to explore these SAR principles. nih.gov
Computational Chemistry Approaches for Predicting and Explaining SAR
Computational chemistry provides powerful tools to predict and rationalize the structure-activity relationships of safinamide analogues, accelerating the drug discovery process. These in silico methods complement experimental work by offering insights into the molecular interactions that govern biological activity.
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. For safinamide analogues, docking simulations into the active site of human MAO-B have been instrumental in explaining the observed SAR. nih.govnih.gov These simulations have visually confirmed the SAR findings by showing how the 3-fluoro-benzyloxy group of safinamide fits into a hydrophobic pocket of the enzyme. nih.govresearchgate.net
Docking studies have provided a structural rationale for the observed negative steric effects of para-substituents and the favorable hydrophobic interactions of meta-substituents on the benzyloxy ring. nih.govresearchgate.net Furthermore, these models can explain the diverse affinities of different enantiomers (R and S forms), indicating that specific stereochemistry is crucial for optimal interaction with the enzyme's binding site. nih.gov Docking has also been used to explore safinamide's interaction with other targets, such as voltage-gated sodium channels, supporting its multi-modal mechanism of action. nih.gov
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. researchgate.net These models are built by calculating a set of molecular descriptors (encoding physicochemical, topological, and electronic properties) for each compound and then using statistical methods, such as machine learning algorithms, to create a predictive equation. researchgate.net
While a specific QSAR model for fluorinated safinamide analogues was not detailed in the search results, QSAR studies are frequently performed on related classes of MAO-B inhibitors. For example, QSAR models have been developed for phenoxy acetamide (B32628) and coumarin-based MAO-B inhibitors, often using the known crystal structure of MAO-B in complex with safinamide as a reference for model development. researchgate.netamazonaws.com In these studies, a dataset of known inhibitors with their corresponding IC₅₀ values is used to train the model. researchgate.net The resulting validated QSAR model can then be used to virtually screen new, un-synthesized analogues to predict their MAO-B inhibitory potency, prioritizing the most promising candidates for synthesis and experimental testing. amazonaws.com This approach significantly streamlines the design of novel inhibitors by focusing resources on compounds with the highest predicted activity.
Future Directions and Translational Research Perspectives for Modified Safinamide Analogues
Elucidation of Novel Therapeutic Targets for Analogues with Altered Pharmacological Profiles
The primary mechanism of action of safinamide (B1662184) involves the selective and reversible inhibition of monoamine oxidase B (MAO-B) and the modulation of voltage-gated sodium and calcium channels, which in turn attenuates excessive glutamate (B1630785) release. nih.govnih.govnih.gov Structural modifications of the safinamide molecule can lead to analogues with altered affinities for these primary targets or engagement with entirely new molecular targets.
Research into safinamide analogues has revealed that substitutions on the benzyl (B1604629) ring and modifications of the amino acid moiety can significantly impact their inhibitory potency and selectivity for MAO-A and MAO-B. For instance, a study on various safinamide analogues demonstrated that (S)-3-chlorobenzyloxyalaninamide and (S)-3-chlorobenzyloxyserinamide were more potent MAO-B inhibitors than safinamide itself, albeit with lower selectivity. nih.govacs.org Another study identified a tetrahydroisoquinoline analogue of safinamide with high MAO-B inhibitory potency. nih.govacs.org These findings suggest that strategic structural alterations can fine-tune the pharmacological profile of these analogues.
For a hypothetical compound like "3-Desfluoro,-4-Fluoro-Safinamide Mesylate," the removal of the fluorine at the 3-position and the introduction of a fluorine at the 4-position of the benzyl ring would be expected to alter its electronic and steric properties. This could influence its binding affinity to the active site of MAO-B and other potential targets. The exploration of such analogues could lead to the identification of compounds with enhanced neuroprotective effects, potentially through mechanisms independent of MAO-B inhibition, such as modulation of other enzyme systems or receptor pathways implicated in neurodegeneration. nih.govjapsonline.com
Table 1: MAO-B Inhibitory Activity of Selected Safinamide Analogues
| Compound | Modification | MAO-B IC50 (nM) | MAO-B Selectivity Index (SI) |
| Safinamide | - | 98 | 5918 |
| (S)-3-Chlorobenzyloxyalaninamide (8) | 3-Chloro substitution | 33 | 3455 |
| (S)-3-chlorobenzyloxyserinamide (13) | 3-Chloro substitution and serine moiety | 43 | 1967 |
| (R)-Tetrahydroisoquinoline analogue (21) | Rigidified structure | 17 | 2941 |
| Compound 4bf | Pyrazinyl carboxamide moiety | 3.9 | >25641 |
Data sourced from multiple preclinical studies. nih.govacs.orgnih.gov
Potential for Combination Therapies with Existing Neuropharmacological Agents in Preclinical Settings
The multi-target nature of safinamide itself suggests a strong rationale for its use in combination with other neuropharmacological agents. nih.gov This principle extends to its modified analogues. Preclinical studies with safinamide have already demonstrated its synergistic effects when combined with L-DOPA in animal models of Parkinson's disease, leading to improved motor performance and a reduction in dyskinesias. researchgate.net
For modified analogues such as "this compound," preclinical investigations into combination therapies would be a critical step. An analogue with a potentially altered pharmacological profile could offer complementary benefits when co-administered with existing treatments. For example, an analogue with more pronounced anti-glutamatergic effects could be particularly beneficial in combination with L-DOPA to mitigate excitotoxicity. researchgate.net Furthermore, combination with other MAO-B inhibitors or drugs targeting different pathways in neurodegeneration, such as those aimed at reducing alpha-synuclein (B15492655) aggregation, could be explored in preclinical models. nih.gov
Development of Advanced Delivery Systems for Optimized Pharmacokinetic Properties
While safinamide exhibits good oral bioavailability, the development of advanced delivery systems for its analogues could further optimize their pharmacokinetic and pharmacodynamic properties. wikipedia.orgnih.gov Novel drug delivery technologies, such as nanoparticles, liposomes, and transdermal patches, could offer several advantages, including improved blood-brain barrier penetration, sustained release profiles, and targeted delivery to specific brain regions.
For a compound like "this compound," with potentially altered solubility and permeability characteristics due to the repositioning of the fluorine atom, formulation strategies will be crucial. Encapsulating the analogue in biodegradable polymeric nanoparticles, for instance, could enhance its stability and facilitate its transport across the blood-brain barrier. Transdermal delivery systems could provide a non-invasive, continuous administration route, which may help in maintaining stable plasma concentrations and reducing potential side effects associated with oral administration.
Exploration of Additional Neurological Indications for Modified Safinamide Analogues beyond Parkinson's Disease
The mechanisms of action of safinamide and its analogues, particularly their ability to modulate ion channels and inhibit glutamate release, suggest their therapeutic potential extends beyond Parkinson's disease. nih.govnih.gov Preclinical studies have already explored the utility of safinamide in conditions like epilepsy, stroke, and even certain neuromuscular disorders like myotonia. nih.govnih.govresearchgate.net
Modified safinamide analogues, with their potentially diverse pharmacological profiles, could be even more promising candidates for these and other neurological indications. For instance, an analogue with enhanced sodium channel blocking activity could be a more potent anticonvulsant. nih.gov An analogue with superior neuroprotective properties could be investigated for its efficacy in slowing disease progression in other neurodegenerative disorders such as Alzheimer's disease or amyotrophic lateral sclerosis. researchgate.net The anti-inflammatory effects observed with safinamide, demonstrated by its ability to suppress microglial activation, also open up avenues for exploring its analogues in neuroinflammatory conditions. nih.gov Recent preclinical work has also highlighted the potential of safinamide in managing non-motor symptoms of Parkinson's disease, such as pain and depression, suggesting that its analogues could be developed to specifically target these debilitating aspects of the disease. youtube.comyoutube.comnih.gov
Table 2: Potential Neurological Indications for Modified Safinamide Analogues
| Potential Indication | Rationale based on Preclinical Evidence |
| Epilepsy | Modulation of voltage-gated sodium and calcium channels. researchgate.netnih.gov |
| Stroke | Neuroprotective effects through inhibition of glutamate release and ion channel modulation. nih.govresearchgate.net |
| Myotonia | Blockade of skeletal muscle voltage-gated sodium channels. nih.gov |
| Alzheimer's Disease | Potential for neuroprotection and modulation of neurotransmitter systems. researchgate.net |
| Pain and Depression | Effects on dopaminergic and glutamatergic pathways. youtube.comyoutube.comnih.gov |
Methodological Innovations in Analogue Characterization and Preclinical Assessment
The comprehensive characterization of novel safinamide analogues necessitates the use of innovative and high-throughput methodologies. Advances in solid-phase organic synthesis have already facilitated the rapid generation of libraries of safinamide analogues for structure-activity relationship studies. nih.govacs.orgacs.org
In the preclinical assessment phase, advanced in vitro and in vivo models are crucial. The use of human-induced pluripotent stem cell (hiPSC)-derived neuronal models from patients with specific neurological disorders can provide a more physiologically relevant platform for testing the efficacy and neuroprotective potential of new analogues. High-content imaging and analysis can be employed to assess multiple cellular parameters simultaneously, offering a deeper understanding of the compound's mechanism of action.
Furthermore, sophisticated in vivo imaging techniques, such as positron emission tomography (PET), can be utilized to study the brain penetration and target engagement of novel analogues in real-time. The development of specific radiolabeled ligands for these new compounds would be instrumental in these studies. Innovations in electrophysiological techniques, such as multi-electrode array recordings from neuronal cultures or brain slices, can provide detailed information on how these analogues modulate neuronal network activity.
Q & A
Basic: What experimental strategies are recommended for optimizing the synthesis yield of 3-Desfluoro-4-Fluoro-Safinamide Mesylate?
Methodological Answer:
- One-Pot Synthesis : Adapt protocols from mesylate-based reactions (e.g., DFO-SAMMS synthesis), where sequential addition of precursors in a controlled nitrogen environment at 70°C improves efficiency .
- Salt vs. Free Ligand : Compare using the mesylate salt versus free amine forms during synthesis, as salt forms may reduce side reactions and improve solubility (observed in deferoxamine mesylate studies) .
- Temperature Control : Maintain thermostatic conditions (e.g., 70°C) to stabilize intermediates, as deviations can lead to fluorinated byproducts or reduced purity .
Advanced: How does fluorination at the 4-position influence the compound’s pharmacokinetic and pharmacodynamic properties compared to non-fluorinated analogs?
Methodological Answer:
- Fluorine Impact : Fluorine enhances metabolic stability and bioavailability by reducing oxidative metabolism (common in fluorinated drugs like osimertinib mesylate). Use comparative LC-MS or NMR to track metabolite profiles .
- Binding Affinity : Perform molecular docking studies to assess fluorination’s role in target binding (e.g., sodium channel interactions, as seen in ralfinamide mesylate). Fluorine’s electronegativity may alter hydrogen bonding or hydrophobic interactions .
- In Vivo Testing : Compare plasma half-life and tissue distribution in animal models using fluorinated vs. non-fluorinated analogs, leveraging protocols from deferoxamine mesylate studies .
Basic: What stability testing protocols are critical for ensuring the integrity of 3-Desfluoro-4-Fluoro-Safinamide Mesylate in experimental settings?
Methodological Answer:
- Photostability : Conduct accelerated degradation studies under UV/visible light (e.g., 365 nm) to identify decomposition pathways, as mesylate salts like osimertinib mesylate are prone to light-induced degradation .
- Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and detect polymorphic transitions. Store samples at ≤-20°C under nitrogen to prevent hydrolysis .
- HPLC-PDA Validation : Implement gradient elution HPLC with photodiode array detection to monitor purity and degradation products, referencing gemifloxacin mesylate analytical methods .
Advanced: How should researchers resolve contradictions in fluorinated compound activity data across different assay systems?
Methodological Answer:
- Assay-Specific Variables : Control for pH, ionic strength, and solvent composition, which may alter fluorine’s electronic effects (e.g., fluorinated sulfonamides show varied activity in polar vs. non-polar media) .
- Orthogonal Assays : Validate findings using complementary techniques (e.g., SPR for binding affinity, TLC for purity, and cell-based assays for functional activity) .
- Data Normalization : Account for fluorinated intermediates’ solubility differences using standardized buffers (e.g., PBS with DMSO ≤0.1%) to reduce variability .
Basic: What in vitro assays are most suitable for evaluating the biological activity of 3-Desfluoro-4-Fluoro-Safinamide Mesylate?
Methodological Answer:
- Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., para-nitrobenzyl mesylate alkylation) to measure target kinase or protease inhibition kinetics .
- Cellular Uptake Studies : Employ radiolabeled (³H/¹⁴C) or fluorescently tagged analogs to quantify intracellular accumulation, as done in deferoxamine mesylate iron-chelation studies .
- Cytotoxicity Screening : Perform MTT/XTT assays in relevant cell lines (e.g., neuronal models for sodium channel blockers) with positive controls like ralfinamide mesylate .
Advanced: How do analytical techniques like HPLC and TLC differ in resolving fluorinated impurities in mesylate salts?
Methodological Answer:
- HPLC Advantages : Use reverse-phase C18 columns with trifluoroacetic acid (TFA) in the mobile phase to separate polar fluorinated impurities (e.g., gemifloxacin mesylate protocols) .
- TLC Limitations : While cost-effective, TLC may lack resolution for structurally similar fluorinated byproducts. Use silica gel GF254 plates with iodine staining for preliminary screening .
- Mass Spectrometry Coupling : Combine HPLC with high-resolution MS (HRMS) to identify low-abundance fluorinated degradation products, as demonstrated in osimertinib mesylate studies .
Basic: What formulation considerations are critical for maintaining 3-Desfluoro-4-Fluoro-Safinamide Mesylate solubility in aqueous buffers?
Methodological Answer:
- Salt Selection : Mesylate salts often enhance aqueous solubility compared to free bases. Optimize pH (e.g., 5.0–7.4) to prevent precipitation, as seen in quinupristin-dalfopristin mesylate formulations .
- Co-Solvents : Use DMSO or cyclodextrin derivatives (≤10% v/v) to improve solubility without destabilizing the compound .
- Lyophilization : For long-term storage, lyophilize with cryoprotectants (e.g., trehalose) to maintain stability, referencing deferoxamine mesylate protocols .
Advanced: What strategies can elucidate synergistic effects between 3-Desfluoro-4-Fluoro-Safinamide Mesylate and other neuroactive compounds?
Methodological Answer:
- Isobolographic Analysis : Design dose-response matrices to quantify synergism in pain or neurodegeneration models, using ralfinamide mesylate combination studies as a template .
- Transcriptomic Profiling : Perform RNA-seq or qPCR arrays on treated tissues to identify overlapping pathways (e.g., sodium channel regulation or iron chelation) .
- Pharmacokinetic Modeling : Use compartmental models to predict drug-drug interactions, incorporating fluorine’s metabolic stability parameters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
